molecular formula C11H10N2S B032450 2-(Pyridin-2-ylamino)benzenethiol CAS No. 158438-81-4

2-(Pyridin-2-ylamino)benzenethiol

Cat. No. B032450
CAS RN: 158438-81-4
M. Wt: 202.28 g/mol
InChI Key: VBDMZVDWMZEJLA-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylamino)benzenethiol is a chemical compound that has been used in various studies and experiments. It is often used as a bidentate ligand with various transition metal ions .


Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylamino)benzenethiol and its derivatives has been a subject of interest in the field of medicinal chemistry. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells . Another study reported a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-ylamino)benzenethiol has been elucidated using single-crystal X-ray diffraction methods . The crystal structure of a 2-(pyridin-2-ylamino)pyridinium trifluoromethanesulfonate, which consisted of a protonated 2-(pyridin-2-ylamino)pyridine cation and a trifluoromethanesulfonate anion, was also reported .


Chemical Reactions Analysis

The chemical reactions involving 2-(Pyridin-2-ylamino)benzenethiol have been studied in various contexts. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

Mechanism of Action

While the specific mechanism of action for 2-(Pyridin-2-ylamino)benzenethiol is not explicitly mentioned in the search results, related compounds have shown significant biological activities. For instance, compounds with a pyrimidine moiety have been reported to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

While specific safety and hazard information for 2-(Pyridin-2-ylamino)benzenethiol is not available in the search results, it is generally advised to handle laboratory chemicals with care, avoiding food, drug, pesticide or biocidal product use .

Future Directions

The future directions for the study and application of 2-(Pyridin-2-ylamino)benzenethiol are promising. The compound and its derivatives have potential biological activities, and their synthesis and analysis continue to be areas of active research .

properties

IUPAC Name

2-(pyridin-2-ylamino)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDMZVDWMZEJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)benzenethiol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

340.5 g (3 moles) 2-chloropyridine are added dropwise to a boiling solution of 375 g (3 moles) 2-mercaptoaniline in 1.8 liters 2-propanol with agitation and under an atmosphere of protective gas within 15 min. After termination of the addition, the mixture is agitated for 5 hours at boiling temperature. The mixture is then allowed to cool to room temperature, and the precipitated yellowish product is filtered off and washed twice with 50 ml 2-propanol per wash. After drying in a vacuum, 592 g (86% of theory), 2-(2-mercapto-phenylamino) pyridine is obtained as colorless to yellowish crystals.
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